7-EPI-10-OXO-DOCETAXEL

Übersicht

Beschreibung

Docetaxel impurity is a byproduct or degradation product that can be found in docetaxel formulations. Docetaxel is a semi-synthetic chemotherapeutic agent derived from the European yew tree. It is widely used in the treatment of various cancers, including breast, lung, prostate, and gastric cancers. The presence of impurities in docetaxel formulations can affect the drug’s efficacy and safety, making it crucial to identify and control these impurities during the manufacturing process .

Wissenschaftliche Forschungsanwendungen

Docetaxel-Verunreinigung hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard für die Identifizierung und Quantifizierung von Verunreinigungen in Docetaxel-Formulierungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Wirkungen und Interaktionen mit Zellkomponenten untersucht.

Medizin: Wird auf seine Auswirkungen auf die Sicherheit und Wirksamkeit von Docetaxel-basierten Chemotherapien untersucht.

Industrie: Wird bei der Entwicklung und Validierung von analytischen Methoden zur Qualitätskontrolle von Docetaxel-Formulierungen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Docetaxel-Verunreinigung beinhaltet seine Interaktion mit Zellkomponenten, die möglicherweise zu Nebenwirkungen führt. Docetaxel selbst wirkt durch Stabilisierung von Mikrotubuli und Verhinderung ihrer Depolymerisation, wodurch die Zellteilung gehemmt und die Apoptose gefördert wird. Verunreinigungen in Docetaxel-Formulierungen können diesen Mechanismus stören, die Wirksamkeit des Arzneimittels reduzieren und das Risiko von Nebenwirkungen erhöhen .

Wirkmechanismus

Target of Action

7-EPI-10-OXO-DOCETAXEL, also known as “4-epi-6-Oxodocetaxel” or “Docetaxel impurity D”, primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its target by binding to microtubules . This binding is reversible and occurs with high affinity in a 1:1 stoichiometric ratio . The compound prevents cell division and promotes cell death by inhibiting microtubule depolymerization . This means it prevents the breakdown of microtubules, thus disrupting the normal cell cycle and preventing the cells from dividing .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle , specifically the mitotic phase where the cell divides . By binding to microtubules and preventing their depolymerization, the compound disrupts the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division . This disruption prevents the cell from completing mitosis, leading to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

It is known that the compound is detected by high-performance liquid chromatography (hplc) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of cell division, leading to cell death . In vitro studies have shown that the compound has comparable anticancer effects to docetaxel . Its in vivo antitumor effectiveness was found to be inferior to that of docetaxel .

Biochemische Analyse

Biochemical Properties

It is known that this compound is a major impurity in docetaxel The exact enzymes, proteins, and other biomolecules that 7-EPI-10-OXO-DOCETAXEL interacts with are not yet fully known

Cellular Effects

The cellular effects of this compound have been studied in vitro in CT26 cells . The in vitro anti-cancer effect of this compound was found to be comparable to that of docetaxel . The in vivo antitumor effectiveness of this compound was inferior to that of docetaxel .

Molecular Mechanism

It is known that this compound is a major impurity in docetaxel

Temporal Effects in Laboratory Settings

It is known that this compound is a major impurity in docetaxel

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, in a study using a B16F10 experimental metastasis model, it was found that this compound did not elicit any acute toxic effects both as active pharmaceutical ingredients, and as a component of formulations .

Metabolic Pathways

It is known that this compound is a major impurity in docetaxel

Transport and Distribution

It is known that this compound is a major impurity in docetaxel

Subcellular Localization

It is known that this compound is a major impurity in docetaxel

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of docetaxel impurity involves several steps, starting from the extraction of the precursor compound from the yew tree. The precursor undergoes various chemical reactions, including esterification, oxidation, and acylation, to form docetaxel. During these reactions, impurities can form due to incomplete reactions, side reactions, or degradation of the intermediate compounds .

Industrial Production Methods

In industrial production, docetaxel is synthesized using a semi-synthetic process. The precursor compound, 10-deacetylbaccatin III, is extracted from the needles of the European yew tree. This compound is then chemically modified through a series of reactions, including esterification with oxalyl chloride and acylation with tert-butyl carbamate, to produce docetaxel. Impurities can arise at various stages of this process, necessitating stringent quality control measures .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Docetaxel-Verunreinigung kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Verunreinigungen führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Verunreinigungen führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Analyse von Docetaxel-Verunreinigung verwendet werden, sind:

Oxidationsmittel: wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: wie Natriumborhydrid und Lithiumaluminiumhydrid.

Substitutionsmittel: wie Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Docetaxel. Diese Verunreinigungen können die Stabilität und Wirksamkeit des endgültigen Arzneimittels beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die Docetaxel-Verunreinigung ähneln, gehören:

Paclitaxel-Verunreinigung: Ein weiteres Taxan-basiertes Chemotherapeutikum mit ähnlichen Verunreinigungen.

Cabazitaxel-Verunreinigung: Ein halbsynthetisches Derivat von Docetaxel mit eigenen Verunreinigungen.

Einzigartigkeit

Docetaxel-Verunreinigung ist einzigartig aufgrund ihrer spezifischen chemischen Struktur und der Bedingungen, unter denen sie entsteht. Im Gegensatz zu Paclitaxel- und Cabazitaxel-Verunreinigungen entsteht Docetaxel-Verunreinigung aus den spezifischen Synthesewegen und Reaktionsbedingungen, die bei der Herstellung von Docetaxel verwendet werden. Diese Einzigartigkeit erfordert maßgeschneiderte analytische Methoden für ihre Identifizierung und Quantifizierung .

Eigenschaften

IUPAC Name |

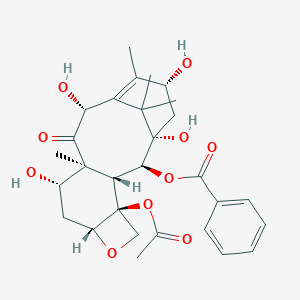

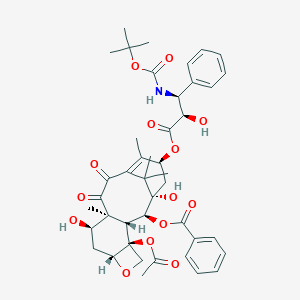

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLQDWANVNOXBK-JSBGVCCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167472 | |

| Record name | 4-epi-6-Oxodocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162784-72-7 | |

| Record name | 4-epi-6-Oxodocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162784727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-epi-6-Oxodocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPI-6-OXODOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23YRN771SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-De[2-(methylsulfonyl)ethyl] Lapatinib](/img/structure/B193487.png)

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)